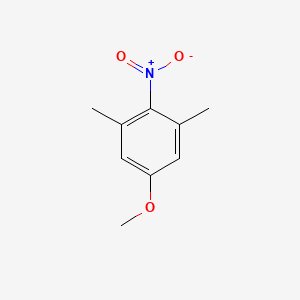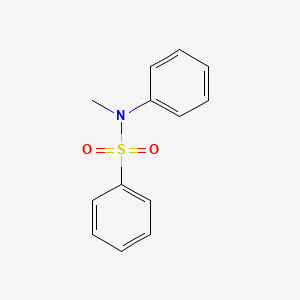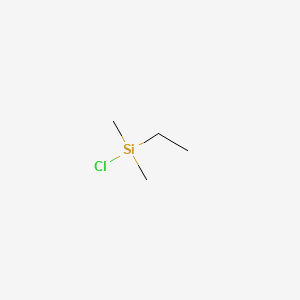
5-Méthoxy-1,3-diméthyl-2-nitrobenzène
Vue d'ensemble
Description
5-Methoxy-1,3-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Methoxy-1,3-dimethyl-2-nitrobenzene is1S/C9H11NO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3 . This indicates the presence of a methoxy group (-OCH3), two methyl groups (-CH3), and a nitro group (-NO2) on a benzene ring. Physical And Chemical Properties Analysis
5-Methoxy-1,3-dimethyl-2-nitrobenzene is a solid at room temperature . The theoretical density is 1.148 g/cm3 . The compound has a refractive index of 1.534 . The boiling point is 295.6 °C at 760 mmHg .Applications De Recherche Scientifique
Recherche agrochimique
Ce composé chimique est également étudié pour son utilisation dans les produits agrochimiques. Ses dérivés pourraient être utilisés pour développer de nouveaux pesticides ou herbicides, contribuant ainsi à l'industrie agricole.
Chacune de ces applications exploite les propriétés chimiques uniques du 5-Méthoxy-1,3-diméthyl-2-nitrobenzène, telles que ses groupes fonctionnels et sa structure moléculaire, pour servir des objectifs distincts dans divers domaines de la recherche scientifique .
Mécanisme D'action
Target of Action
5-Methoxy-1,3-dimethyl-2-nitrobenzene is a nitrobenzene derivative. Nitrobenzene compounds are often used in the manufacture of dyes, pharmaceuticals, and pesticides
Mode of Action
Nitrobenzene compounds typically undergo electrophilic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Nitrobenzene compounds can undergo various reactions, including nitration and friedel-crafts acylation .
Pharmacokinetics
Nitro compounds generally have high dipole moments and lower volatility than ketones of about the same molecular weight .
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Analyse Biochimique
Biochemical Properties
5-Methoxy-1,3-dimethyl-2-nitrobenzene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the nitro group of 5-Methoxy-1,3-dimethyl-2-nitrobenzene undergoing reduction or oxidation reactions, leading to the formation of reactive intermediates that can further interact with other biomolecules .
Cellular Effects
The effects of 5-Methoxy-1,3-dimethyl-2-nitrobenzene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Methoxy-1,3-dimethyl-2-nitrobenzene has been shown to modulate the expression of genes involved in oxidative stress responses. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 5-Methoxy-1,3-dimethyl-2-nitrobenzene involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The nitro group of 5-Methoxy-1,3-dimethyl-2-nitrobenzene can undergo reduction to form reactive intermediates, which can then interact with nucleophilic sites on proteins and DNA. This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1,3-dimethyl-2-nitrobenzene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxy-1,3-dimethyl-2-nitrobenzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to 5-Methoxy-1,3-dimethyl-2-nitrobenzene in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Methoxy-1,3-dimethyl-2-nitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of 5-Methoxy-1,3-dimethyl-2-nitrobenzene have been associated with toxicity, including liver and kidney damage, as well as adverse effects on the nervous system .
Metabolic Pathways
5-Methoxy-1,3-dimethyl-2-nitrobenzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and reduction reactions. These metabolic processes lead to the formation of various metabolites, some of which may be more reactive or toxic than the parent compound. The metabolic flux and levels of metabolites can be significantly affected by the presence of 5-Methoxy-1,3-dimethyl-2-nitrobenzene, leading to changes in overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Methoxy-1,3-dimethyl-2-nitrobenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-Methoxy-1,3-dimethyl-2-nitrobenzene within tissues can vary, with higher concentrations often found in organs involved in detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 5-Methoxy-1,3-dimethyl-2-nitrobenzene is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-Methoxy-1,3-dimethyl-2-nitrobenzene may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and influence gene expression .
Propriétés
IUPAC Name |
5-methoxy-1,3-dimethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRJLJWPPSJVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209897 | |
| Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61019-03-2 | |
| Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061019032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/no-structure.png)








